Cas no 2034251-07-3 (3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one)

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- 3-(4-methoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one
- 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
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- Inchi: 1S/C18H21N3O3/c1-23-15-6-3-14(4-7-15)5-8-17(22)21-12-9-16(13-21)24-18-19-10-2-11-20-18/h2-4,6-7,10-11,16H,5,8-9,12-13H2,1H3
- InChI Key: BVHMHEXUHAOISS-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1CN(C(CCC2C=CC(=CC=2)OC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 393
- XLogP3: 2.1
- Topological Polar Surface Area: 64.599
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-0207-100mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 100mg |
$248.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-2μmol |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 2μl |
$57.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-5μmol |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-10μmol |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 10μl |
$69.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-3mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-25mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 25mg |
$109.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-15mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 15mg |
$89.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-30mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 30mg |
$119.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-40mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 40mg |
$140.0 | 2023-04-23 | |
Life Chemicals | F6478-0207-75mg |
3-(4-methoxyphenyl)-1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]propan-1-one |
2034251-07-3 | 90%+ | 75mg |
$208.0 | 2023-04-23 |
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
Professional Introduction to Compound with CAS No. 2034251-07-3 and Product Name: 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
The compound with the CAS number 2034251-07-3 and the product name 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric units, including a 4-methoxyphenyl moiety and a pyrimidin-2-yloxy group, suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.
In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The structural motif of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one aligns well with this trend, as it incorporates elements that have demonstrated promise in various biological assays. Specifically, the pyrimidine ring, a common scaffold in many bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. The introduction of an oxygenated pyrimidine unit further enhances its potential by introducing hydrophilicity and modulating electronic properties.
The 4-methoxyphenyl substituent is another key feature of this compound that contributes to its pharmacological interest. This aromatic ring system is frequently found in pharmaceuticals due to its ability to engage in π-stacking interactions and hydrophobic effects, which are crucial for binding affinity and selectivity. Additionally, the methoxy group provides a polar moiety that can enhance solubility and metabolic stability, making it an attractive feature for drug-like properties.
Recent studies have highlighted the importance of propanone-based scaffolds in medicinal chemistry. These structures have shown potential as intermediates or lead compounds in the development of drugs targeting various diseases. The compound in question combines this motif with heterocyclic units, creating a hybrid structure that may exhibit unique pharmacological properties. For instance, the presence of both pyrrolidinone and pyrimidine rings could enable dual targeting or allosteric modulation of biological pathways.
The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one presents an intriguing challenge due to its complex connectivity. However, advancements in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclizations are commonly employed to assemble these intricate frameworks. The successful synthesis not only demonstrates the synthetic chemist's skill but also opens up avenues for further structural optimization.
In terms of biological activity, preliminary studies suggest that this compound may exhibit promising effects in several therapeutic areas. The combination of a 4-methoxyphenyl group and a pyrimidin-2-yloxy moiety suggests potential interactions with targets involved in inflammation, cancer, and neurodegenerative diseases. For example, pyrimidine derivatives have been extensively studied for their anti-inflammatory properties, while phenolic compounds are known for their antioxidant capabilities. The propanone backbone may further contribute to these effects by modulating enzyme activity or receptor binding.
The development of new drug candidates often involves rigorous testing to assess their efficacy and safety profiles. Computational modeling and high-throughput screening are commonly used to predict biological activity and identify promising candidates for further investigation. In the case of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, these approaches can help elucidate its mechanism of action and guide optimization efforts. By leveraging computational tools, researchers can gain insights into how this compound interacts with biological targets at the molecular level.
Furthermore, the structural versatility of this compound allows for modifications that could enhance its pharmacological properties. For instance, derivatization of the 4-methoxyphenyl group or the pyrimidine ring could alter its solubility, bioavailability, or target specificity. Such modifications are crucial in drug development, as they can fine-tune a molecule's characteristics to meet specific therapeutic requirements. The flexibility provided by this scaffold makes it an attractive platform for further exploration.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural complexity. The compound under discussion shares some similarities with natural product-derived molecules in terms of its heterocyclic framework and functional groups. This connection underscores its potential as a lead compound or intermediate for developing novel therapeutics.
As research continues to evolve, interdisciplinary approaches are becoming increasingly important in uncovering new drug candidates. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational biology allows for a more comprehensive understanding of molecular interactions and drug mechanisms. The study of compounds like 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one exemplifies this collaborative approach by integrating multiple disciplines to advance pharmaceutical science.
In conclusion,3-(4-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one (CAS No. 2034251-07-3) represents a promising candidate in pharmaceutical research due to its complex structure and multifaceted pharmacophoric features. Its potential applications span various therapeutic areas, making it an attractive target for further investigation. As synthetic methodologies continue to improve and computational tools become more sophisticated,this compound will likely play a significant role in the development of next-generation therapeutics.
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